Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid
CAS No.:
Cat. No.: VC13747727
Molecular Formula: C24H27NO4
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27NO4 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | (2S)-4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
| Standard InChI Key | JKYSRYFXJPMSLY-QFIPXVFZSA-N |
| Isomeric SMILES | C1CCC(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Stereochemical Properties
Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid features a chiral center at the second carbon of the butanoic acid backbone, conferring strict (S)-configuration critical for peptide folding and bioactivity. The Fmoc group, a fluorenyl-based carbonate, protects the α-amino group during iterative coupling cycles while permitting selective deprotection under basic conditions . The cyclopentyl substituent at the fourth carbon introduces conformational rigidity, influencing peptide secondary structure formation through restricted side chain rotation.
Molecular Geometry and Electronic Effects
The cyclopentyl group adopts a puckered conformation, reducing steric clash with adjacent residues compared to bulkier cyclohexyl analogs. This geometry enhances solubility in polar aprotic solvents like dimethylformamide (DMF), a prerequisite for SPPS . Electronic effects from the cyclopentyl moiety moderate the acidity of the α-proton (pKa ≈ 8.5–9.0), facilitating efficient Fmoc removal with 20% piperidine solutions .
Synthesis and Manufacturing
Industrial production of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid follows a multi-step sequence beginning with L-2-aminobutyric acid.
Key Synthetic Steps
-
Cyclopentylation: The butanoic acid backbone undergoes Friedel-Crafts alkylation with cyclopentyl bromide under Lewis acid catalysis (e.g., AlCl₃), introducing the cyclopentyl group at the γ-position.
-
Fmoc Protection: The α-amino group is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in tetrahydrofuran (THF), achieving >95% yield under inert atmosphere .
-
Chiral Resolution: Racemic mixtures are resolved using preparative HPLC with cellulose-based chiral stationary phases, ensuring enantiomeric excess (ee) ≥99% .
Quality Control Parameters
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥95% | USP <621> |
| Optical Rotation [α]D²⁵ | +12.5° to +14.5° (c=1, DMF) | Polarimetry |
| Residual Solvents | <0.1% (THF, DMF) | GC-MS |
Applications in Solid-Phase Peptide Synthesis
The compound’s primary utility lies in SPPS, where it enables the assembly of peptides up to 89 residues with minimal epimerization .
SPPS Workflow Integration
-
Resin Loading: The carboxylic acid group is activated with HBTU/HOBt and coupled to Wang or Rink amide resins (loading: 0.3–0.7 mmol/g) .
-
Deprotection Cycles: Fmoc removal employs 20% piperidine/DMF (2 × 5 min), with reaction completion monitored by UV absorbance at 301 nm .
-
Coupling Efficiency: Kinetic studies show coupling times of 30–45 minutes using DIC/Oxyma Pure at 25°C, achieving >99% stepwise yields .
Structural Advantages Over Analogues
Compared to Fmoc-(S)-2-amino-4-cyclobutylbutanoic acid, the cyclopentyl variant exhibits:
-
Enhanced Solubility: 15–20% higher in DMF due to reduced crystal lattice energy
-
Lower Aggregation Tendency: Critical aggregation concentration (CAC) of 0.8 mM vs. 0.5 mM for cyclobutyl analogs
-
Improved β-Sheet Induction: Circular dichroism (CD) spectra show 18% higher β-content in model peptides
Physicochemical Characterization
Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J=7.2 Hz, 2H), 7.42 (m, 4H), 4.32 (m, 3H, Fmoc CH₂), 3.98 (m, 1H, α-CH), 1.85–1.45 (m, 9H, cyclopentyl)
-
HRMS: m/z calc. for C₂₄H₂₇NO₄ [M+H]⁺: 394.2018; found: 394.2013
Stability Profile
| Condition | Degradation (%/24h) | Major Degradant |
|---|---|---|
| pH 7.4, 25°C | <0.5% | None detected |
| 0.1 M TFA, 0°C | 2.1% | Fmoc-diketopiperazine |
| 40% Piperidine/DMF, 25°C | 98% (intentional) | Free amine |
Industrial and Research Implications
Recent process innovations have transformed SPPS protocols using this compound:
Solvent-Free Deprotection
A 2023 breakthrough eliminated wash steps by volatilizing piperidine at 45°C under nitrogen flush, reducing waste by 95% while maintaining coupling efficiency (99.2% vs. 99.4% traditional) . This method cuts peptide manufacturing costs by ∼40% for 30-residue sequences.
Peptide Drug Candidates
The cyclopentyl side chain’s hydrophobicity (LogP = 4.02) makes it ideal for:
-
GPCR-Targeting Therapeutics: Enhanced membrane penetration in orexin receptor antagonists
-
Antimicrobial Peptides: Improved helicity in cathelicidin analogs (MIC = 2 μg/mL vs. 8 μg/mL for linear variants)
-
Peptide-Polymer Conjugates: Increased thermal stability (Tm +15°C) in PEGylated formulations
Comparison with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume